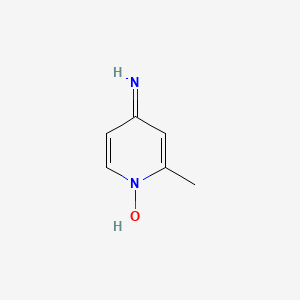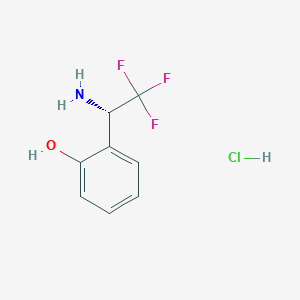
(S)-2-(1-Amino-2,2,2-trifluoroethyl)phenol hydrochloride
Übersicht
Beschreibung
(S)-2-(1-Amino-2,2,2-trifluoroethyl)phenol hydrochloride, also known as ATP-011, is a chemical compound that has been extensively studied for its potential therapeutic applications. It is a white crystalline powder that is soluble in water and has a molecular weight of 243.67 g/mol. This compound has been shown to have a variety of biochemical and physiological effects, making it a promising candidate for further research.
Wirkmechanismus
The exact mechanism of action of (S)-2-(1-Amino-2,2,2-trifluoroethyl)phenol hydrochloride is not fully understood. However, it is believed to act on several neurotransmitter systems in the brain, including dopamine, serotonin, and norepinephrine. It may also have antioxidant and anti-inflammatory effects.
Biochemical and Physiological Effects:
(S)-2-(1-Amino-2,2,2-trifluoroethyl)phenol hydrochloride has been shown to have a variety of biochemical and physiological effects. Some of these effects include:
1. Neuroprotective effects: This compound has been shown to protect neurons from damage caused by oxidative stress and inflammation.
2. Antidepressant effects: (S)-2-(1-Amino-2,2,2-trifluoroethyl)phenol hydrochloride has been shown to increase levels of serotonin and norepinephrine in the brain, which may contribute to its antidepressant effects.
3. Anti-inflammatory effects: This compound has been shown to reduce inflammation in the brain and may have potential applications in the treatment of neuroinflammatory disorders.
Vorteile Und Einschränkungen Für Laborexperimente
(S)-2-(1-Amino-2,2,2-trifluoroethyl)phenol hydrochloride has several advantages for use in lab experiments. It is relatively easy to synthesize and purify, and it has been extensively studied for its potential therapeutic applications. However, there are also some limitations to its use. For example, its mechanism of action is not fully understood, and it may have potential side effects that need to be further investigated.
Zukünftige Richtungen
There are several future directions for research on (S)-2-(1-Amino-2,2,2-trifluoroethyl)phenol hydrochloride. Some of these include:
1. Further studies on its mechanism of action: More research is needed to fully understand how this compound works in the brain.
2. Clinical trials: Clinical trials are needed to determine the safety and efficacy of (S)-2-(1-Amino-2,2,2-trifluoroethyl)phenol hydrochloride in humans.
3. Development of new therapeutic applications: This compound has potential applications in the treatment of a variety of neurological and psychiatric disorders, and further research is needed to explore these possibilities.
4. Investigation of potential side effects: More research is needed to determine the potential side effects of this compound and how they can be mitigated.
Conclusion:
(S)-2-(1-Amino-2,2,2-trifluoroethyl)phenol hydrochloride is a promising compound that has been extensively studied for its potential therapeutic applications. It has neuroprotective, antidepressant, and anti-inflammatory effects, making it a potential treatment for a variety of neurological and psychiatric disorders. However, more research is needed to fully understand its mechanism of action, determine its safety and efficacy in humans, and explore its potential therapeutic applications.
Wissenschaftliche Forschungsanwendungen
(S)-2-(1-Amino-2,2,2-trifluoroethyl)phenol hydrochloride has been extensively studied for its potential therapeutic applications. Some of the areas of research include:
1. Treatment of Parkinson's Disease: (S)-2-(1-Amino-2,2,2-trifluoroethyl)phenol hydrochloride has been shown to have neuroprotective effects and may help in the treatment of Parkinson's disease.
2. Treatment of Depression: This compound has been shown to have antidepressant effects in animal models and may be a potential treatment for depression.
3. Treatment of Alcohol Dependence: (S)-2-(1-Amino-2,2,2-trifluoroethyl)phenol hydrochloride has been shown to reduce alcohol consumption in animal models and may be a potential treatment for alcohol dependence.
Eigenschaften
IUPAC Name |
2-[(1S)-1-amino-2,2,2-trifluoroethyl]phenol;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8F3NO.ClH/c9-8(10,11)7(12)5-3-1-2-4-6(5)13;/h1-4,7,13H,12H2;1H/t7-;/m0./s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJEMEBWDQLBNTM-FJXQXJEOSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(C(F)(F)F)N)O.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)[C@@H](C(F)(F)F)N)O.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9ClF3NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.61 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-2-(1-Amino-2,2,2-trifluoroethyl)phenol hydrochloride | |
CAS RN |
1394822-92-4 | |
| Record name | Phenol, 2-[(1S)-1-amino-2,2,2-trifluoroethyl]-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1394822-92-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![tert-butyl N-[(1R)-3-oxocyclohexyl]carbamate](/img/structure/B3366551.png)

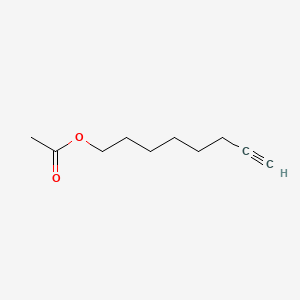


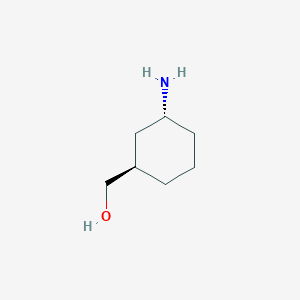
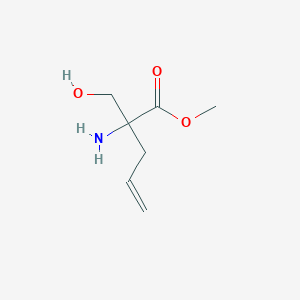
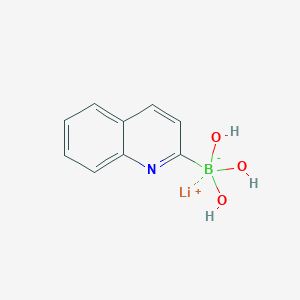
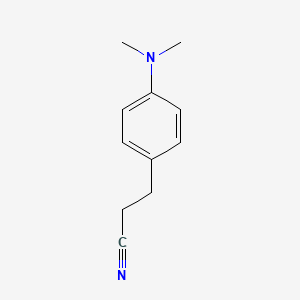
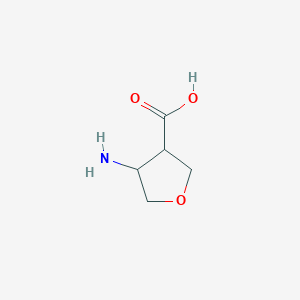

![[1-(3,4,5,11,17,18,19-Heptahydroxy-8,14-dioxo-9,13-dioxatricyclo[13.4.0.02,7]nonadeca-1(19),2,4,6,15,17-hexaen-10-yl)-3-oxo-1-(3,4,5-trihydroxybenzoyl)oxypropan-2-yl] 5-[[4,5,18,19,20,23,24,25,38,39-decahydroxy-9,15,28,35-tetraoxo-12-(3,4,5-trihydroxybenzoyl)oxy-2,10,14,29,32,34-hexaoxaheptacyclo[34.3.1.03,8.011,33.013,31.016,21.022,27]tetraconta-1(40),3,5,7,16,18,20,22,24,26,36,38-dodecaen-6-yl]oxy]-2,3,4-trihydroxybenzoate](/img/structure/B3366621.png)
